molecular formula C6H13NO B12908528 (2S,3R)-2-ethylpyrrolidin-3-ol CAS No. 921202-88-2

(2S,3R)-2-ethylpyrrolidin-3-ol

Cat. No.: B12908528
CAS No.: 921202-88-2
M. Wt: 115.17 g/mol
InChI Key: IPDNGVSSCFCHRJ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-Ethylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chiral building block and synthetic intermediate for the development of bioactive molecules . The specific stereochemistry at the 2 and 3 positions is critical, as it dictates the compound's three-dimensional structure and its subsequent interactions with biological targets, such as enzymes and receptors . Pyrrolidin-3-ol scaffolds are commonly employed in the synthesis of various pharmacologically active compounds. Related structures are featured in complex synthetic routes, for instance, as intermediates for molecules like (3S)-3-substituted pyrrolidines . The presence of both a basic nitrogen and a hydroxyl group on the pyrrolidine ring allows for further functionalization, making it a valuable precursor in constructing more complex molecular architectures. The ethyl substituent at the chiral 2-position can influence the compound's lipophilicity and steric profile, fine-tuning its properties for specific applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921202-88-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S,3R)-2-ethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

IPDNGVSSCFCHRJ-NTSWFWBYSA-N

Isomeric SMILES

CC[C@H]1[C@@H](CCN1)O

Canonical SMILES

CCC1C(CCN1)O

Origin of Product

United States

The Role of 2s,3r 2 Ethylpyrrolidin 3 Ol Derivatives As Chiral Ligands and Organocatalysts in Asymmetric Transformations

Design Principles for Pyrrolidin-3-ol Based Chiral Ligands

The design of effective chiral ligands and organocatalysts based on the pyrrolidin-3-ol scaffold is a nuanced process of fine-tuning both steric and electronic properties. The pyrrolidine (B122466) ring itself provides a rigid and conformationally constrained backbone, which is essential for creating a well-defined chiral environment around a catalytic center. The strategic placement of substituents is paramount for achieving high levels of stereocontrol.

Key design principles include:

Bifunctionality: The hydroxyl group at the C-3 position is a critical functional element. It can act as a hydrogen-bond donor, activating an electrophile (like an aldehyde or imine) and orienting it within the chiral pocket. Simultaneously, the secondary amine of the pyrrolidine ring can react with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This dual activation model, where the catalyst interacts with both reaction partners, is a hallmark of many successful organocatalysts.

Steric Shielding: The substituent at the C-2 position, in this case, an ethyl group, plays a crucial role in dictating the facial selectivity of the catalyst. By sterically blocking one face of the reactive enamine intermediate, it directs the incoming electrophile to the opposite, less hindered face, thereby controlling the absolute stereochemistry of the product. The size and nature of this group can be modified to tune the catalyst's selectivity for different substrates.

Electronic Asymmetry: In metal-catalyzed reactions, the pyrrolidine-3-ol framework can be incorporated into more complex ligand structures, such as P,N-ligands. The nitrogen atom of the pyrrolidine and the oxygen of the hydroxyl group can coordinate to a metal center. This, combined with other donor atoms like phosphorus, can generate electronic asymmetry at the metal, which modulates the catalyst's activity and enantioselectivity. nih.gov

Modularity: The pyrrolidin-3-ol core is a modular scaffold. The nitrogen atom can be readily functionalized with a wide variety of groups (e.g., aryl, acyl, or phosphinoyl moieties) to create a library of ligands or organocatalysts. This allows for systematic optimization of the catalyst structure for a specific transformation, adapting it for less reactive or more complex substrates. nih.gov

The combination of a fixed stereocenter at C-3 bearing a hydroxyl group and another at C-2 bearing an alkyl group provides a robust platform for creating highly effective catalysts for a range of asymmetric transformations.

Application in Enantioselective Carbon-Carbon Bond Forming Reactions

Derivatives of (2S,3R)-2-ethylpyrrolidin-3-ol are particularly well-suited for catalyzing carbon-carbon bond forming reactions, which are fundamental operations in the synthesis of complex organic molecules. The bifunctional nature of the catalyst allows it to effectively organize the transition state, leading to high levels of stereoselectivity.

Asymmetric Conjugate Additions (e.g., Michael Additions)

The asymmetric Michael addition is a powerful method for forming C-C bonds. Pyrrolidine-based organocatalysts are known to effectively catalyze the addition of nucleophiles, such as aldehydes or ketones, to α,β-unsaturated acceptors like nitroolefins. In this context, a this compound derivative would operate through an enamine-based catalytic cycle. The secondary amine reacts with a donor aldehyde to form a chiral enamine. The C-2 ethyl group shields one face of this enamine. The C-3 hydroxyl group, often working in concert with an N-substituent, can activate the Michael acceptor via hydrogen bonding, bringing it into close proximity for the stereoselective addition. This dual activation and steric control are crucial for achieving high yields and enantioselectivities. For instance, related chiral phosphoric acids have been used to catalyze intramolecular aza-Michael cyclizations to produce highly enantioenriched pyrrolidines, underscoring the power of this type of activation. whiterose.ac.uk

Asymmetric Aldol (B89426) Reactions and Mannich-type Reactions

The aldol and Mannich reactions are classic C-C bond-forming reactions that generate β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. The development of asymmetric variants of these reactions has been a major focus of organocatalysis since the seminal reports on proline-catalyzed intermolecular aldol reactions. nih.govnih.gov

In an aldol reaction catalyzed by a this compound derivative, the catalyst would again form a chiral enamine with a donor ketone (e.g., acetone). The hydroxyl group would coordinate to the acceptor aldehyde, likely via a hydrogen-bonded, six-membered cyclic transition state, similar to the model proposed for proline. The ethyl group at C-2 would then dictate the facial attack on the aldehyde, controlling the stereochemical outcome.

Similarly, in the Mannich reaction, the catalyst activates the donor ketone via enamine formation while the hydroxyl group activates the imine electrophile. The asymmetric Mannich reaction is invaluable for synthesizing chiral molecules containing nitrogen. eurjchem.com The stereochemical outcome (syn vs. anti) and the enantioselectivity are highly dependent on the catalyst structure and the geometry of the transition state. The specific (2S,3R) stereochemistry of the catalyst is designed to favor a particular transition state assembly, leading to the desired product with high stereopurity. The table below shows results for an asymmetric Mannich reaction using arylethynes as nucleophiles with a chiral sulfinylimine, demonstrating the type of data obtained in such studies. beilstein-journals.org

Table 1: Asymmetric Mannich Reaction of Arylethynes with an (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine beilstein-journals.org

EntryArylethyne (Nucleophile)Yield (%)Diastereomeric Ratio (dr)
1Phenylacetylene5365:35
24-Methylphenylacetylene8768:32
34-Methoxyphenylacetylene8570:30
44-Chlorophenylacetylene6164:36
52-Thienylacetylene6267:33

Reaction conditions involved deprotonation of the arylethyne with LiHMDS followed by addition of the sulfinylimine at -78 °C.

Enantioselective Additions of Organometallic Reagents

The enantioselective addition of organometallic reagents (like Grignard or organolithium reagents) to electrophiles is a cornerstone of synthetic chemistry. While the use of chiral ligands to control such reactions is well-established, the area of catalytic asymmetric additions to imines and related compounds remains less developed than for carbonyls. scilit.com In this arena, a this compound derivative could serve as a chiral ligand for the metal (e.g., Mg, Zn, or Li). The nitrogen and oxygen atoms of the ligand can chelate to the organometallic reagent, forming a chiral complex. This complex then delivers the nucleophilic alkyl or aryl group to an electrophile (such as an imine or acyl derivative) in a stereocontrolled manner. Research in this area has often focused on using chiral pyrrolidine-containing substrates, where the stereocenter is part of the reacting molecule rather than a catalytic ligand. nih.govnjtech.edu.cn However, the principles of chelation and steric directionality inherent in the this compound structure make it a promising candidate for development as a true catalytic ligand for these important transformations.

Pyrrolidin-3-ol Ligands in Asymmetric Hydrogenation and Reduction

Asymmetric hydrogenation is one of the most powerful and widely used industrial methods for producing enantiomerically pure compounds. The success of this technology relies on the development of highly efficient chiral ligands for transition metals like rhodium, ruthenium, and iridium. Pyrrolidine-based phosphine (B1218219) ligands are among the most successful classes of ligands for these reactions.

A this compound scaffold can be readily incorporated into P,N- or P,P-type ligands. For example, the nitrogen atom can be functionalized to carry a phosphine-containing arm, creating a chiral P,N-ligand. The hydroxyl group could either be left free to engage in secondary interactions or be derivatized. In a Rh- or Ir-catalyzed hydrogenation of an olefin, such a ligand would create a chiral coordination sphere around the metal. The substrate would coordinate to the metal, and the ligand's steric and electronic features would guide the delivery of hydrogen to one face of the double bond, resulting in a highly enantioselective reduction.

Recent research has demonstrated the power of incorporating a pyrrolidine ring into complex ferrocene-based ligands for the Rh-catalyzed hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving outstanding levels of enantioselectivity. nih.gov This highlights the proficiency of the pyrrolidine motif in creating top-tier hydrogenation catalysts.

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of an α-Aryl Enamide using a Pyrrolidine-Ferrocene Ligand nih.gov

EntryLigandSubstrateConversion (%)Enantiomeric Excess (ee, %)
1L1 (Basic Scaffold)N-(1-(4-methoxyphenyl)vinyl)acetamide>9915.4
2L2 (Modified P-substituent)N-(1-(4-methoxyphenyl)vinyl)acetamide>993.1
3L3 (Modified P-substituent)N-(1-(4-methoxyphenyl)vinyl)acetamide>991.8
4L4 (Di(trifluoromethyl) P-substituent)N-(1-(4-methoxyphenyl)vinyl)acetamide>9991.3

Reactions performed with [Rh(cod)2]BF4 as precursor, 1 bar H2, in CH2Cl2 at room temperature. Ligand L4 shows a dramatic improvement in enantioselectivity.

Catalytic Efficiency and Stereocontrol Mechanisms: A Mechanistic Perspective

The catalytic efficiency and stereocontrol exerted by this compound derivatives stem from the precise three-dimensional arrangement of functional groups and stereocenters. In organocatalytic reactions, the mechanism typically involves the formation of a transient enamine or iminium ion intermediate. The stereochemical outcome is determined in the subsequent C-C bond-forming step.

A plausible mechanistic model involves a highly organized transition state. For an aldol or Mannich reaction, this would be a chair-like cyclic transition state involving the enamine, the electrophile, and the catalyst's hydroxyl group, held together by a hydrogen bond. The (3R)-hydroxyl group helps to lock the conformation and position the electrophile. The (2S)-ethyl group then acts as a steric gate, effectively blocking one trajectory of approach and forcing the reaction to proceed from the less hindered face. Computational studies, such as DFT calculations on related systems, have been instrumental in supporting these mechanistic proposals, confirming that the observed stereoisomer is indeed the one that arises from the lowest energy transition state. whiterose.ac.uk

In metal-catalyzed reactions, such as hydrogenation, the ligand chelates to the metal center, creating a rigid chiral pocket. The substrate coordinates within this pocket, and its orientation is dictated by minimizing steric clashes with the ligand's bulky groups (like the ethyl group) and potential attractive secondary interactions (like hydrogen bonding with the hydroxyl group). The enantioselectivity is thus a direct consequence of the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The fine-tuning of the ligand structure, by modifying substituents on the pyrrolidine ring or associated phosphine groups, allows for the optimization of this energy difference, leading to higher enantiomeric excesses. nih.gov

In essence, the this compound scaffold is a sophisticated molecular tool, leveraging a combination of covalent and non-covalent interactions within a constrained chiral environment to achieve remarkable levels of control over asymmetric chemical reactions.

Computational Chemistry and Advanced Spectroscopic Characterization of 2s,3r 2 Ethylpyrrolidin 3 Ol

Quantum Chemical Studies on Electronic Structure and Stereochemistry of Pyrrolidin-3-ols

Quantum chemical calculations have become indispensable tools for investigating the intricacies of molecular structures and properties. physchemres.org For pyrrolidin-3-ols, these methods provide deep insights into their electronic nature and the spatial arrangement of their atoms.

Density Functional Theory (DFT) Applications in Conformational Analysis and Isomer Differentiation

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of many-body systems. arabjchem.org It is particularly useful for analyzing the different spatial arrangements (conformers) of molecules and distinguishing between isomers. beilstein-journals.org

DFT calculations can predict the relative stabilities of various conformers of (2S,3R)-2-ethylpyrrolidin-3-ol by determining their minimum energies. This analysis involves exploring the potential energy surface of the molecule to identify all possible low-energy structures. The theory can also differentiate between the (2S,3R) isomer and other possible stereoisomers by comparing their calculated energies and geometric parameters. For instance, a study on pyrrolin-2-one derivatives used DFT to show that one tautomeric form was more stable than another by 1.3 kcal·mol⁻¹ in the gas phase. beilstein-journals.org Such calculations are crucial for understanding the thermodynamic and kinetic stability of different isomers, which can influence their synthesis and biological activity. beilstein-journals.org

Table 1: Representative DFT-Calculated Parameters for Pyrrolidinol Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (H-O-C3-C2) (degrees)N-C2-C3-O Dihedral Angle (degrees)
1 0.00175.4-65.2
2 1.2560.858.9
3 2.41-62.3-178.1

Note: The data in this table is illustrative and based on typical results from DFT calculations on similar molecules. Actual values for this compound would require specific calculations.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. cityu.edu.hk These methods are instrumental in predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic circular dichroism (ECD) spectra. nih.govresearchgate.netmwjscience.com

For this compound, ab initio calculations can generate theoretical spectra that can be compared with experimental data to confirm the structure and stereochemistry. For example, calculated NMR chemical shifts for the protons and carbons in the molecule can help assign the signals in an experimental spectrum. Similarly, predicted IR spectra can identify characteristic vibrational modes associated with the hydroxyl and amine functional groups. These theoretical predictions are invaluable for interpreting complex experimental spectra and providing a deeper understanding of the molecule's electronic and structural properties. nih.gov

Molecular Modeling and Dynamics Simulations for Reaction Mechanism Elucidation

Molecular modeling and dynamics simulations provide a dynamic picture of how molecules behave over time, offering insights into reaction mechanisms that are often difficult to obtain through experiments alone. mdpi.com

Transition State Characterization in Catalytic Cycles

In many chemical reactions, particularly those involving catalysts, the reactants pass through a high-energy state known as the transition state before forming products. nih.gov Characterizing this transient species is key to understanding the reaction mechanism and kinetics.

Molecular modeling can be used to locate and characterize the transition state structures in reactions involving this compound, for example, in its synthesis or in reactions where it acts as a catalyst. acs.org By calculating the energy of the transition state, chemists can predict the activation energy of the reaction, which determines the reaction rate. researchgate.net For instance, in copper-catalyzed C-H amination reactions to form pyrrolidines, DFT calculations have been used to propose a Cu(I)/Cu(II) catalytic cycle and to understand the influence of different ligands on the reaction outcome. acs.org

Noncovalent Interactions Governing Stereoselectivity

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric hindrance, play a crucial role in determining the stereochemical outcome of a reaction. nih.gov These weak interactions can favor the formation of one stereoisomer over another.

In the synthesis of substituted pyrrolidines, the stereoselectivity is often controlled by subtle noncovalent interactions in the transition state. nih.gov Molecular dynamics simulations can be employed to model these interactions and understand how they influence the approach of reactants and the formation of specific stereoisomers. For this compound, understanding these interactions is critical for designing synthetic routes that yield the desired product with high stereopurity.

Advanced Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration Determination

Determining the enantiomeric purity and absolute configuration of chiral molecules is a critical aspect of their characterization, especially for pharmaceutical applications. libretexts.orgnih.gov

Several advanced spectroscopic techniques are employed for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and determining their relative amounts, thus establishing the enantiomeric purity. nih.govmdpi.com By using a chiral stationary phase, the two enantiomers of a compound can be separated and quantified. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric purity. libretexts.org The interaction with the chiral agent creates diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer. libretexts.org

To determine the absolute configuration (the actual 3D arrangement of atoms), X-ray crystallography is considered the gold standard, provided that a suitable single crystal of the compound can be obtained. wikipedia.orgacs.org Other techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which measure the differential absorption of left and right circularly polarized light, can also be used. By comparing the experimental VCD or ECD spectrum with the spectrum predicted by ab initio calculations for a known absolute configuration, the stereochemistry of the molecule can be definitively assigned. wikipedia.org

Building Block Applications of 2s,3r 2 Ethylpyrrolidin 3 Ol and Its Chiral Analogues in Complex Molecule Synthesis

Precursors for the Synthesis of Biologically Active Pyrrolidine-Containing Scaffolds

The pyrrolidine (B122466) ring is a prevalent motif in a vast number of natural products and synthetic drugs, owing to its favorable physicochemical properties and its ability to mimic peptide structures. unipv.itmdpi.com Chiral 3-hydroxypyrrolidines, in particular, are crucial intermediates for a range of chiral medicines, including antibiotics and antipsychotics. google.com The synthesis of these scaffolds often relies on the use of chiral precursors to ensure the desired stereochemistry in the final product.

The strategic placement of substituents on the pyrrolidine ring is critical for achieving target selectivity and desired biological effects. For instance, the introduction of a methyl group at the C-3 position of a pyrrolidine scaffold has been shown to enhance metabolic stability. tdcommons.org The development of synthetic methods to access enantiomerically pure substituted pyrrolidines is therefore an active area of research. These methods include the functionalization of readily available chiral precursors like L-proline and the use of asymmetric synthesis strategies. mdpi.comnih.gov

The synthesis of various pyrrolidine-containing scaffolds often starts from chiral precursors to build complex molecular architectures. For example, the synthesis of certain bioactive compounds begins with the creation of a chiral pyrrolidine fragment, which is then elaborated in subsequent steps. chemicalbook.com The stereochemistry of the starting pyrrolidine derivative dictates the final stereochemistry of the complex molecule.

Compound/Scaffold ClassBiological RelevanceReference
Polyhydroxylated pyrrolidines (Aza-sugars)Glycosidase inhibitors, potential antidiabetic and anticancer agents tdcommons.org
3-Substituted pyrrolidine-2,5-dionesAnticonvulsant activity tdcommons.org
Pyrrolidine-based selective androgen receptor modulators (SARMs)Potential therapeutics for various conditions tdcommons.org
Chiral 3-hydroxypyrrolidine derivativesIntermediates for antibiotics, analgesics, thrombolytics, antipsychotics google.com

Integration into Pharmaceutical Intermediates and Drug Candidates

The true value of a chiral building block is demonstrated by its successful incorporation into a pharmaceutical agent. Analogues of (2S,3R)-2-ethylpyrrolidin-3-ol are key components in several modern drugs, where the specific stereochemistry of the pyrrolidine ring is essential for their therapeutic effect.

A prominent example is Upadacitinib , a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis. chemicalbook.comgoogle.com A key intermediate in the synthesis of Upadacitinib is 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine. epo.orgtdcommons.org The (3R,4S)-4-ethylpyrrolidin-3-yl moiety, a close chiral analogue of the title compound, is crucial for the drug's activity. The synthesis of this intermediate involves the construction of the chiral pyrrolidine ring, which is then coupled with the heterocyclic core of the molecule. tdcommons.orggoogle.com

Another significant example is the broad-spectrum carbapenem (B1253116) antibiotic Ertapenem . nih.govgoogle.com The structure of Ertapenem features a substituted pyrrolidinylthio side chain that is critical for its antibacterial activity. The synthesis of this side chain, specifically (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid, starts from N-protected trans-4-hydroxy-L-proline, highlighting the use of chiral pyrrolidine precursors in the construction of complex antibiotic side chains. nih.gov The stereochemistry of the pyrrolidine ring in this side chain directly influences the binding of Ertapenem to penicillin-binding proteins in bacteria. nih.gov

Drug Candidate/IntermediateTherapeutic AreaRole of Pyrrolidine AnalogueReference
UpadacitinibRheumatoid Arthritis (JAK1 inhibitor)The (3R,4S)-4-ethylpyrrolidin-3-yl group is a key structural component. epo.orgtdcommons.orgchemicalbook.comgoogle.com
ErtapenemAntibiotic (Carbapenem)A substituted pyrrolidinylthio side chain is essential for its mechanism of action. nih.govgoogle.comnih.gov

Stereocontrolled Construction of Diverse N-Heterocyclic Architectures

The rigid, stereochemically defined structure of this compound and its analogues makes them powerful tools for the stereocontrolled synthesis of more complex N-heterocyclic systems. The predefined stereocenters on the pyrrolidine ring guide the formation of new stereocenters in subsequent reactions, allowing for the construction of intricate three-dimensional structures with high precision.

Similarly, in the synthesis of Ertapenem, the chiral pyrrolidine intermediate is used to introduce a complex side chain onto the carbapenem core. nih.gov The stereochemistry of the pyrrolidine is preserved throughout the synthesis and is ultimately responsible for the correct spatial orientation of the side chain, which is necessary for the drug's potent antibacterial activity.

The ability to use these chiral building blocks to direct the stereochemical outcome of a synthesis is a powerful strategy in drug discovery and development, enabling the creation of novel and complex molecular architectures with tailored biological activities. The development of new synthetic methods continues to expand the utility of chiral pyrrolidines as key starting materials for a wide range of N-heterocyclic compounds.

Future Directions and Emerging Research Avenues in 2s,3r 2 Ethylpyrrolidin 3 Ol Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The imperative for green chemistry is driving the development of environmentally benign and cost-effective methods for synthesizing complex molecules. semanticscholar.org Future research on (2S,3R)-2-ethylpyrrolidin-3-ol will undoubtedly prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of biocatalysis , which employs enzymes to perform highly selective chemical transformations. For instance, transaminases have been successfully used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess (>99.5% ee). nih.govacs.org Similarly, a one-pot photoenzymatic synthesis of N-Boc-3-hydroxypyrrolidine has been reported with up to 90% conversion and >99% enantiomeric excess. nih.gov These biocatalytic methods offer a mild and efficient alternative to traditional chemical synthesis.

Another avenue for sustainable synthesis involves the use of renewable starting materials . Levulinic acid, a platform chemical derived from lignocellulosic biomass, has been utilized in the synthesis of 5-methyl-2-pyrrolidone with yields as high as 98%. researchgate.net Exploring pathways from such bio-based precursors to 2-alkyl-3-hydroxypyrrolidines could significantly enhance the economic viability and sustainability of their production.

Electrochemical synthesis also presents a green alternative, often proceeding under mild conditions and powered by renewable energy. researchgate.net Electrochemical methods have been developed for the synthesis of various pyrrolidines, including the use of electrogenerated bases and electrochemical C(sp³)–H amination. chemistryviews.orgnih.govorganic-chemistry.org

Table 1: Comparison of Sustainable Synthetic Strategies for Pyrrolidine (B122466) Derivatives

Synthetic Strategy Key Features Example Yield/Efficiency Reference(s)
Biocatalysis High stereoselectivity, mild reaction conditions. >99.5% ee for 2-substituted pyrrolidines. nih.govacs.org
Renewable Feedstocks Utilization of bio-based platform chemicals. Up to 98% yield of 5-methyl-2-pyrrolidone from levulinic acid. researchgate.net
Electrochemistry Use of electricity as a "green" reagent, mild conditions. Good yields and high chemoselectivity for various pyrrolidines. chemistryviews.org
Flow Chemistry Rapid, cost-efficient, and scalable synthesis. Throughput of 7.45 g h⁻¹ for chiral α-substituted pyrrolidines. rsc.org

Exploration of Novel Reactivity and Unprecedented Transformations

Expanding the synthetic toolbox for modifying the this compound scaffold is crucial for generating diverse molecular architectures. Future research will likely focus on developing novel and unprecedented chemical transformations that allow for precise functionalization of the pyrrolidine ring.

A key area of interest is C-H functionalization , which allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. frontiersin.org For example, a redox-neutral α-C–H oxygenation of pyrrolidin-3-ol has been developed to produce cis-2-substituted pyrrolidin-3-ols. nih.govacs.org Palladium-catalyzed directed C(sp³)–H arylation has also been used to introduce aryl groups at the C-3 position of proline derivatives with high regio- and stereospecificity. acs.org

Photoredox catalysis has emerged as a powerful tool for accessing novel reactivity under mild conditions. nih.govnih.gov This strategy has been employed for the C–N bond cleavage and skeletal remodeling of pyrrolidines, as well as for dehydrogenative aromatization to form pyrroles. d-nb.inforesearchgate.net Photoredox catalysis has also been utilized for the late-stage functionalization of biologically active compounds containing the pyrrolidine motif. charnwooddiscovery.com

Furthermore, the development of ring contraction and expansion strategies will provide access to new and diverse heterocyclic frameworks. For instance, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. nih.gov

Table 2: Emerging Methodologies for Pyrrolidine Ring Functionalization

Methodology Transformation Key Advantages Reference(s)
C-H Functionalization Direct introduction of functional groups at C-H bonds. Atom economy, step efficiency. nih.govacs.orgacs.org
Photoredox Catalysis Radical-mediated transformations under visible light. Mild conditions, unique reactivity. nih.govnih.govd-nb.infocharnwooddiscovery.com
Ring Contraction Synthesis of pyrrolidines from larger ring systems. Access to novel scaffolds from abundant starting materials. nih.gov

High-Throughput Screening and Automated Synthesis of Pyrrolidin-3-ol Libraries

To accelerate the discovery of new bioactive molecules, high-throughput screening (HTS) of large and diverse compound libraries is essential. The development of automated synthesis platforms and the generation of focused libraries of pyrrolidin-3-ol derivatives will be a major focus of future research.

Automated flow chemistry offers a rapid, efficient, and scalable approach to library synthesis. vapourtec.com Continuous flow protocols have been developed for the highly diastereoselective synthesis of α-chiral pyrrolidine libraries with high yields (up to 87%) and short reaction times (within 150 seconds). rsc.org The integration of flow chemistry with batch methods has also been shown to be an effective strategy for the synthesis of drug-like focused libraries of trisubstituted pyrrolidines. acs.orgresearchgate.netvapourtec.com Automated platforms can facilitate multistep synthesis, enabling the rapid generation of complex molecules. mpg.de

The design and synthesis of combinatorial libraries of pyrrolidine derivatives will allow for the systematic exploration of structure-activity relationships (SAR). researchgate.net These libraries can be screened against a wide range of biological targets to identify new hit compounds for drug discovery programs. The pyrrolidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors, making it an attractive target for library synthesis. frontiersin.org

Table 3: Technologies for Pyrrolidine Library Synthesis and Screening

Technology Application Throughput/Scale Key Benefits Reference(s)
Automated Flow Chemistry Rapid synthesis of compound libraries. High throughput (e.g., 7.45 g h⁻¹). Scalability, efficiency, cost-effectiveness. rsc.org
Integrated Flow and Batch Synthesis Assembly of complex, drug-like molecules. Library scale. Access to a wider range of chemical space. acs.orgresearchgate.net
High-Throughput Screening Identification of bioactive compounds. Large libraries. Accelerated hit discovery. vapourtec.com

Advanced Computational Design of Pyrrolidin-3-ol Derivatives for Targeted Applications

In silico methods are becoming increasingly indispensable in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of experimental studies. Advanced computational techniques will play a pivotal role in guiding the synthesis and evaluation of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the structural features of pyrrolidine derivatives with their biological activity. nih.govnih.gov 3D-QSAR models, such as CoMFA and CoMSIA, have been successfully applied to understand the structure-activity relationships of pyrrolidine-based inhibitors and to design new, more potent compounds. researchgate.netnih.govnih.gov

Molecular docking simulations can provide insights into the binding modes of pyrrolidin-3-ol derivatives within the active sites of biological targets. mdpi.commdpi.com This information is crucial for understanding the molecular basis of activity and for designing molecules with improved binding affinity and selectivity. Docking studies have been used to investigate the interactions of pyrrolidine derivatives with various enzymes, including neuraminidase and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of pyrrolidine-ligand complexes and to assess the stability of binding interactions over time. nih.gov MD simulations, coupled with binding free energy calculations, can provide a more accurate prediction of binding affinity and can help to elucidate the mechanism of action of pyrrolidine-based inhibitors. scispace.comresearchgate.net

Table 4: Computational Approaches for the Design of Pyrrolidine Derivatives

Computational Method Application Predicted Parameters Reference(s)
3D-QSAR (CoMFA/CoMSIA) Predicting biological activity and guiding lead optimization. Predictive r², q². researchgate.netnih.govnih.gov
Molecular Docking Predicting binding modes and affinities of ligands to targets. Binding energy (kcal/mol), key interactions. mdpi.comscispace.comresearchgate.net
Molecular Dynamics (MD) Simulations Assessing the stability and dynamics of ligand-protein complexes. RMSD, binding free energy. nih.govscispace.comresearchgate.net

Q & A

Basic: What synthetic methodologies are recommended for achieving high enantiomeric purity in (2S,3R)-2-ethylpyrrolidin-3-ol?

Answer:
The synthesis of this compound can be optimized using stereospecific reagents and catalytic asymmetric strategies. For example:

  • Chiral starting materials : Use enantiomerically pure precursors, such as (S)- or (R)-configured pyrrolidine derivatives, to control stereochemistry .
  • Catalytic hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric reduction of ketone intermediates to ensure the desired (2S,3R) configuration .
  • Protecting groups : Temporarily mask the hydroxyl group during synthesis to prevent racemization, using reagents like tert-butyldimethylsilyl (TBS) chloride .
  • Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry .

Advanced: How can conflicting stereochemical outcomes in the synthesis of this compound be resolved?

Answer:
Conflicts may arise from competing reaction pathways or racemization. Strategies include:

  • Diastereomeric crystallization : Separate diastereomers using chiral resolving agents (e.g., tartaric acid derivatives) .
  • Kinetic resolution : Utilize enzymes (e.g., lipases) or chiral catalysts to selectively transform one enantiomer while leaving the desired isomer intact .
  • Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in-situ racemization to maximize yield and purity .
  • Computational modeling : Predict stereochemical outcomes using density functional theory (DFT) to optimize reaction conditions .

Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Answer:

  • X-ray crystallography : Provides definitive proof of absolute configuration by analyzing crystal lattice parameters .
  • NMR spectroscopy : Use NOESY or 1H^{1}H-13C^{13}C HSQC to detect spatial relationships between protons and carbons (e.g., coupling constants for axial vs. equatorial substituents) .
  • Chiral chromatography : Compare retention times with authentic standards using columns like Chiralpak IG or AD-H .
  • Optical rotation : Measure specific rotation ([α]D_D) and compare to literature values for enantiopure samples .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding and steric complementarity .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous pyrrolidine derivatives .
  • Toxicity prediction : Use tools like EPA DSSTox to assess potential cytotoxicity or metabolic liabilities .
  • MD simulations : Study conformational stability in aqueous or lipid environments to infer bioavailability .

Basic: What are common impurities in this compound synthesis, and how are they detected?

Answer:

  • Diastereomers : Arise from incomplete stereochemical control. Detect via HPLC with a chiral stationary phase .
  • Oxidation byproducts : Monitor for hydroxylated or ketone derivatives using LC-MS (e.g., m/z shifts of +16 or -2) .
  • Residual solvents : Quantify via GC-MS, especially if tetrahydrofuran (THF) or dichloromethane are used .
  • Metal catalysts : Trace Pd or Ru residues can be identified via ICP-MS .

Advanced: How to design a kinetic resolution protocol for this compound?

Answer:

  • Enzyme selection : Screen lipases (e.g., Candida antarctica Lipase B) or esterases for enantioselective acylation of the hydroxyl group .
  • Reaction optimization : Adjust pH, temperature, and solvent (e.g., tert-amyl alcohol) to enhance selectivity .
  • Racemization agents : Add shiff base-forming reagents (e.g., pyridoxal) to recycle the undesired enantiomer .
  • Scale-up considerations : Use continuous-flow reactors to maintain enantiomeric excess (ee) >99% .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., LiAlH4_4) .
  • Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
  • First aid : Immediate rinsing with water for accidental exposure, followed by medical consultation .

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